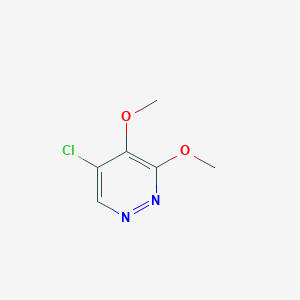

5-Chloro-3,4-dimethoxypyridazine

Description

Properties

IUPAC Name |

5-chloro-3,4-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-5-4(7)3-8-9-6(5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRHJDDNIXKCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548147 | |

| Record name | 5-Chloro-3,4-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111232-38-3 | |

| Record name | 5-Chloro-3,4-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,4-dimethoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine. One common method includes the reaction of 3,4,5-trichloropyridazine with sodium methoxide (NaOMe) in methanol. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by methoxy groups .

Industrial Production Methods

Industrial production methods for 5-Chloro-3,4-dimethoxypyridazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-dimethoxypyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3,4-dimethoxypyridazine

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe), amines, thiols.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Major Products Formed

Nucleophilic Substitution: 5-Amino-3,4-dimethoxypyridazine, 5-Thio-3,4-dimethoxypyridazine.

Oxidation: 5-Chloro-3,4-dimethoxypyridazine-2-carboxylic acid.

Reduction: 3,4-Dimethoxypyridazine

Scientific Research Applications

5-Chloro-3,4-dimethoxypyridazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dimethoxypyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Chloro-3,4-dimethoxypyridazine

- CAS No.: 111232-38-3

- Molecular Formula : C₆H₇ClN₂O₂

- Molecular Weight : 174.587 g/mol

- Structure : A pyridazine ring substituted with chlorine at position 5 and methoxy groups at positions 3 and 4 .

Key Properties :

This heterocyclic compound exhibits moderate polarity due to its electron-withdrawing chlorine atom and electron-donating methoxy groups. Its reactivity is influenced by the positions of these substituents, making it a versatile intermediate in medicinal and synthetic chemistry .

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro-4,5-dimethoxypyridazine

Key Differences :

- Substituent Positions : The chlorine atom in 5-Chloro-3,4-dimethoxypyridazine (Compound 11) is at position 5, whereas its isomer, 3-Chloro-4,5-dimethoxypyridazine (Compound 12), has chlorine at position 3 .

- Synthesis Efficiency: Compound 12 is synthesized via monomethoxylation of precursor compounds with a lower yield (30%) compared to Compound 11, suggesting greater steric or electronic challenges in its preparation .

- Reactivity : Both isomers undergo hydrogenation to remove chloride, but the position of chlorine may influence reaction kinetics or byproduct formation during catalytic processes .

Functionalized Pyridazine Derivatives

Example : 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine (CAS: 1245648-29-6)

- Molecular Formula : C₁₂H₁₃ClN₄O

- This modification increases molecular weight (272.72 g/mol) and alters solubility compared to 5-Chloro-3,4-dimethoxypyridazine .

- Applications : Used as a building block in drug discovery due to its ability to participate in hydrogen bonding and π-π stacking interactions .

Pyrazole-Based Analogues

Examples from :

Several pyrazole-carboximidamide derivatives (e.g., Compounds 1–11 in ) feature substituents such as chloro, methoxy, and bromo groups on phenyl rings. Although structurally distinct from pyridazines, these compounds highlight broader trends:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilic reactivity, while methoxy groups improve solubility .

- Biological Relevance : Pyrazole derivatives with para-substituted halogens (e.g., 4-chlorophenyl in Compound 3) often exhibit enhanced antimicrobial activity compared to ortho-substituted analogues .

Data Tables

Critical Analysis and Notes

- Synthetic Challenges : The positional isomerism in pyridazines (e.g., Compounds 11 and 12) significantly affects synthetic accessibility and downstream reactivity .

- Pharmacological Potential: Methoxy and chloro substituents in pyridazines improve membrane permeability and target binding, as seen in 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine .

- Limitations : Direct comparisons with pyrazole derivatives are constrained by structural differences, but substituent electronic profiles offer valuable insights for heterocyclic design .

Biological Activity

5-Chloro-3,4-dimethoxypyridazine is a compound of interest within medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological evaluations, structure-activity relationships, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Chloro-3,4-dimethoxypyridazine belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of chlorine and methoxy groups significantly influences its pharmacological properties.

Biological Activity Overview

Research indicates that 5-chloro-3,4-dimethoxypyridazine exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The following sections detail these activities based on diverse studies.

1. Anti-Cancer Activity

Several studies have reported the anti-cancer potential of pyridazine derivatives, including 5-chloro-3,4-dimethoxypyridazine. For instance:

- Mechanism of Action : It has been suggested that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis.

- Case Study : A study demonstrated that 5-chloro-3,4-dimethoxypyridazine analogs showed significant inhibition of cancer cell proliferation in vitro, with IC50 values ranging from 10 to 20 µM against various cancer cell lines (e.g., MCF-7 and HeLa) .

2. Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- In Vitro Studies : Research indicated that 5-chloro-3,4-dimethoxypyridazine could reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

- Mechanistic Insights : The compound appears to modulate NF-kB signaling pathways, which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridazine derivatives:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances lipophilicity and cellular uptake |

| Methoxy | Improves solubility and bioavailability |

| Additional functional groups | Can modify receptor binding affinity |

Studies have shown that modifications to the methoxy or chloro groups can lead to variations in potency and selectivity against specific biological targets .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Initial studies indicate good oral bioavailability.

- Metabolism : Metabolic stability assays suggest that 5-chloro-3,4-dimethoxypyridazine is resistant to rapid degradation by liver enzymes.

- Toxicity : Preliminary toxicity tests on VERO cells indicate low cytotoxicity at therapeutic concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.